2-Methoxy-6-(trifluoromethyl)quinoline
Description
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-methoxy-6-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3NO/c1-16-10-5-2-7-6-8(11(12,13)14)3-4-9(7)15-10/h2-6H,1H3 |
InChI Key |
QMOMBHUKBBTDLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Experimental Details
- Reaction of 2,6-dichloro-3-trifluoromethylpyridine with sodium methoxide in methanol under reflux for 13 hours yields a mixture of methoxy-substituted products.
- Purification by recrystallization affords the desired 2-methoxy-6-(trifluoromethyl)pyridine derivatives in high yields (~87%).
- Oxidation steps can be employed to convert thioether intermediates to sulfoxides or sulfones, facilitating further substitution reactions.
Key Data Extracted
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | NaOMe in MeOH, reflux, 13 h | 2-Methoxy-6-(trifluoromethyl)pyridine | 87 | Selective substitution at 2-position |
| Oxidation | Oxidants (e.g., mCPBA) | Sulfoxide/sulfone intermediates | Good | Prepares for amine substitution |
| Amination | Methylamine or benzylmethylamine, DMF, 60°C | Amino-substituted derivatives | Quantitative | High regioselectivity (~98:2) |
This method allows multi-kilogram scale synthesis with overall yields improved to ~50% through optimized seven-step routes, highlighting its industrial applicability.
Rhodium-Catalyzed Annulation for Quinoline Formation
An alternative modern approach employs rhodium-catalyzed [3+3] annulation between anilides and trifluoromethyl-substituted ynones to construct the quinoline core directly with the trifluoromethyl and methoxy substituents in place.
Reaction Conditions and Catalysts
- Catalyst: [RhCp*Cl2]2 with AgSbF6 as additive.
- Solvent: 1,2-Dichloroethane (DCE).
- Temperature: 100 °C.
- Reaction time: 3 hours under nitrogen atmosphere.
Optimization Results
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | [IrCp*Cl2]2 (2.0) | AgSbF6 (8.0) | DCE | 100 | 3 | Trace |
| 2 | [Cp*Co(CO)I2] (4.0) | AgSbF6 (8.0) | DCE | 100 | 3 | 52 |
| 5 | [RhCp*Cl2]2 (2.0) | AgSbF6 (8.0) | DCE | 100 | 3 | 94 |
| 7 | [RhCp*Cl2]2 (3.0) | AgSbF6 (12) | DCE | 100 | 3 | 96 |
The rhodium catalyst system showed superior efficiency, achieving up to 96% yield of 2-trifluoromethylquinoline derivatives with methoxy substitution.
Mechanistic Insight
The reaction proceeds via C–H activation of the anilide, followed by annulation with the trifluoromethyl ynone, forming the quinoline ring with the trifluoromethyl group installed at the 2-position and methoxy at the 6-position.
Alternative Synthetic Routes and Patented Processes
Patented processes describe multi-step syntheses involving:
- Alkylation of phthalimide derivatives with chloro-ketones.
- Reductive amination or borane-pyridine complex reduction to install amino groups.
- Subsequent functionalization of quinoline derivatives bearing methoxy and trifluoromethyl groups.
These methods typically operate at elevated temperatures (60–100 °C) and involve careful control of reaction times and purification steps to maximize yield and purity.
| Step | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|
| Alkylation | Phthalimide + 5-chloro-2-pentanone | 80 °C, 18-24 h | N-(4-oxopentyl)phthalimide | Precipitation and filtration for purification |
| Reduction | Borane-pyridine complex in acetic acid | Ambient temp, 5 h | Aminoquinoline derivatives | Crystallization from ethanol |
These processes are applicable for large-scale production of quinoline derivatives with methoxy and trifluoromethyl substituents.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Catalyst/Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|---|
| Nucleophilic substitution on 2,6-dichloro-3-trifluoromethylpyridine | 2,6-Dichloro-3-trifluoromethylpyridine | Methoxylation, amination | NaOMe, methylamine | Reflux in MeOH, 13 h; 60 °C DMF | ~87% (methoxylation), quantitative (amination) | High regioselectivity, scalable |
| Rhodium-catalyzed [3+3] annulation | Anilides + CF3-ynones | C–H activation, annulation | [RhCp*Cl2]2, AgSbF6 | 100 °C, 3 h, DCE | Up to 96% | Efficient, one-pot, high yield |
| Patented multi-step synthesis | Phthalimide derivatives + chloro-ketones | Alkylation, reduction | Borane-pyridine complex | 60–100 °C, 5–24 h | Not specified | Suitable for industrial scale |
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoline N-oxide derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry Applications
2-Methoxy-6-(trifluoromethyl)quinoline derivatives have been investigated for their pharmacological properties, particularly as potential therapeutic agents against various diseases.
- Antiviral Activity : Research has shown that quinoline derivatives, including those related to 2-methoxy-6-(trifluoromethyl)quinoline, exhibit antiviral properties. Notably, a series of quinolone-triazole conjugates synthesized from this compound demonstrated significant activity against SARS-CoV-2, with some compounds showing higher potency than standard antiviral treatments . The selectivity index of these compounds indicates their potential as effective antiviral agents.
- Antibacterial Properties : Quinoline derivatives have also been extensively studied for their antibacterial activity. In vitro studies reported that certain derivatives displayed potent activity against Clostridium difficile, with minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL, comparable to established antibiotics like Vancomycin . The structural modifications introduced by the trifluoromethyl group enhance the biological activity of these compounds.
Synthetic Methodologies
The synthesis of 2-methoxy-6-(trifluoromethyl)quinoline and its derivatives has been achieved through various innovative methods that enhance yield and selectivity.
- Efficient Synthesis Routes : A notable synthetic route involves the nucleophilic substitution of 2,6-dichloro-3-trifluoromethylpyridine with nitrogen nucleophiles, leading to the formation of key intermediates necessary for further functionalization . This method showcases regioselectivity and high yields, making it suitable for large-scale synthesis.
- Reactivity and Functionalization : The trifluoromethyl group in 2-methoxy-6-(trifluoromethyl)quinoline enhances its reactivity, allowing for further functionalization to create diverse derivatives with tailored biological activities. The ability to modify this group allows researchers to explore a wide range of pharmacological profiles .
Case Studies and Research Findings
Several studies have documented the applications of 2-methoxy-6-(trifluoromethyl)quinoline:
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting their normal function. The methoxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Key Structural Variations
The quinoline scaffold allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparison of 2-Methoxy-6-(trifluoromethyl)quinoline with its analogs:
Structural Insights :
- Electron-Withdrawing Groups (EWGs): The -CF₃ group (strong EWG) reduces electron density on the quinoline ring, enhancing stability and resistance to oxidation .
- Methoxy vs. Hydroxy/Chloro : Methoxy (-OCH₃) is less polar than hydroxy (-OH), increasing lipid solubility, while chloro (-Cl) introduces steric and electronic effects distinct from methoxy .
- Halogen Substitutions : Fluorine and bromine at position 6 modulate bioactivity; fluorine improves antiviral potency, while bromine may enhance binding affinity in certain targets .
Physical Properties
Key Observations :
Biological Activity
2-Methoxy-6-(trifluoromethyl)quinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of 2-Methoxy-6-(trifluoromethyl)quinoline, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-Methoxy-6-(trifluoromethyl)quinoline includes a methoxy group and a trifluoromethyl group attached to the quinoline backbone. These substituents enhance the compound's chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₃N |
| Molecular Weight | 267.20 g/mol |
| LogP (Partition Coefficient) | 3.5 |
| Solubility | Soluble in organic solvents |
The mechanism of action for 2-Methoxy-6-(trifluoromethyl)quinoline involves its interaction with various biological targets:
- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to enzymes, potentially inhibiting their activity.
- Anticancer Activity : Studies suggest that quinoline derivatives can interfere with cancer cell proliferation pathways, possibly through apoptosis induction or cell cycle arrest .
- Antimicrobial Effects : Quinoline derivatives have shown significant antibacterial activity against various strains, including multidrug-resistant bacteria .
Anticancer Properties
Research indicates that 2-Methoxy-6-(trifluoromethyl)quinoline exhibits potent anticancer activity. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For instance, a related compound with similar structural features showed an LC50 value significantly lower than that of cisplatin, indicating superior potency .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Its structural modifications contribute to enhanced efficacy in inhibiting Gram-positive bacteria, including resistant strains such as Clostridium difficile and Staphylococcus aureus. . The minimum inhibitory concentration (MIC) values for related compounds often fall below 4 µg/mL, demonstrating significant antibacterial potential.
Case Studies
- In Vitro Cell Proliferation Assays :
- Zebrafish Embryo Model :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
